An In-Depth Technical Guide to 5-Fluoro-1H-benzotriazole: Properties, Structure, and Applications
An In-Depth Technical Guide to 5-Fluoro-1H-benzotriazole: Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 5-Fluoro-1H-benzotriazole, a fluorinated heterocyclic compound of increasing importance in medicinal chemistry and materials science. We will delve into its core chemical properties, elucidate its structure through spectroscopic analysis, detail its synthesis, and explore its applications, particularly within the domain of drug discovery and development. The insights provided herein are grounded in established chemical principles and supported by authoritative references to guide researchers and scientists in its effective application.
Core Molecular Profile and Physicochemical Properties
5-Fluoro-1H-benzotriazole, identified by CAS Number 18225-90-6, is a derivative of benzotriazole where a fluorine atom is substituted on the benzene ring.[1][2] This single atomic substitution imparts unique electronic properties that significantly influence its reactivity and utility compared to the parent compound. Benzotriazole itself is a bicyclic heterocycle formed by fusing a benzene ring with a 1,2,3-triazole ring.[3] The presence of the highly electronegative fluorine atom can enhance the stability of certain reaction intermediates and modulate the binding interactions of derivative molecules, a feature highly sought after in drug design.
The fundamental properties of 5-Fluoro-1H-benzotriazole are summarized below. It is crucial to note that while some properties are experimentally determined, others are predicted based on computational models, providing a reliable estimate for experimental planning.
| Property | Value | Source |
| Molecular Formula | C₆H₄FN₃ | [1][2] |
| Molecular Weight | 137.11 g/mol | [1][2] |
| Appearance | Light brown to gray solid | [4] |
| Boiling Point (Predicted) | 362.8 ± 15.0 °C | [2][4] |
| Density (Predicted) | 1.481 ± 0.06 g/cm³ | [2][4] |
| pKa (Predicted) | 7.78 ± 0.40 | [4] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Elucidation of Molecular Structure
The definitive structure of 5-Fluoro-1H-benzotriazole is best understood through a combination of its tautomeric forms and spectroscopic data.
Tautomerism and Structural Representation
Like its parent, benzotriazole, 5-Fluoro-1H-benzotriazole can exist in two tautomeric forms: the 1H- and 2H- forms. The 1H-tautomer, where the proton resides on the N1 nitrogen, is known to be the predominant form in both solution and the solid state for benzotriazole itself.[3] The introduction of the fluorine atom at the 5-position does not fundamentally alter this preference.
Caption: 2D Structure of 5-Fluoro-1H-benzotriazole.
Spectroscopic Profile
The structural identity of 5-Fluoro-1H-benzotriazole is unequivocally confirmed through various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum would exhibit complex aromatic signals characteristic of a tri-substituted benzene ring, along with a broad signal for the N-H proton. The coupling patterns between the aromatic protons would be influenced by the fluorine atom.
-
¹³C NMR : The carbon spectrum provides information on the carbon skeleton. The carbon atom directly bonded to the fluorine will show a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR : A single resonance in the fluorine NMR spectrum confirms the presence of the single fluorine environment. Its chemical shift provides insight into the electronic environment of the C-F bond.
-
-
Infrared (IR) Spectroscopy : The IR spectrum is valuable for identifying key functional groups. For 5-Fluoro-1H-benzotriazole, characteristic absorption bands would include N-H stretching (typically broad, around 3100-3300 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), N=N stretching (around 1416 cm⁻¹), and a strong C-F stretching band.[5]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry would show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (137.11). The fragmentation pattern would be characteristic of the benzotriazole ring system.
Synthesis and Reactivity
General Synthesis Protocol
The synthesis of benzotriazoles, including the 5-fluoro derivative, is most commonly achieved through the cyclocondensation of the corresponding o-phenylenediamine with a source of nitrous acid.[6][7] This well-established method is efficient and proceeds via a monodiazonium intermediate that undergoes spontaneous intramolecular cyclization.
Causality in Experimental Design: The choice of an acidic medium (typically acetic acid) is critical as it serves two purposes: it protonates sodium nitrite to generate the active nitrosating agent, nitrous acid (HNO₂), and it maintains the solubility of the diamine reactant. Cooling the reaction is essential to control the exothermic diazotization step and prevent the decomposition of the unstable diazonium salt intermediate.
Step-by-Step Synthesis of 5-Fluoro-1H-benzotriazole:
-
Preparation: Prepare a solution of glacial acetic acid in water in a reaction vessel equipped with a stirrer and a thermometer.
-
Reactant Addition: Add 4-fluoro-1,2-phenylenediamine to the acetic acid solution and stir until dissolved. Cool the mixture to approximately 15°C in an ice bath.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled diamine mixture, ensuring the temperature does not exceed 20°C.
-
Cyclization: After the addition is complete, allow the mixture to stir while slowly warming to room temperature, then heat gently (e.g., to 85°C) to ensure complete cyclization.[6]
-
Isolation: Cool the reaction mixture. The product often precipitates from the solution. If not, chilling in an ice bath for an extended period will induce crystallization.
-
Purification: Collect the crude product by filtration, wash with cold water to remove residual acid and salts, and dry. Recrystallization from a suitable solvent (e.g., water or ethanol-water mixture) yields the purified 5-Fluoro-1H-benzotriazole.
Caption: General synthesis workflow for 5-Fluoro-1H-benzotriazole.
Chemical Reactivity
The reactivity of 5-Fluoro-1H-benzotriazole is dominated by the nucleophilicity of the triazole nitrogens and the potential for electrophilic substitution on the benzene ring.[3]
-
N-Alkylation/Acylation: The triazole nitrogen atoms are readily alkylated or acylated. Reaction with alkyl halides typically yields a mixture of N1 and N2 substituted products.[3][8]
-
Peptide Coupling: In drug development, benzotriazole derivatives are famous for their role in peptide synthesis. They can be activated to form reagents like HOBt (1-Hydroxybenzotriazole). The fluoro-substituted analogue can be used to prepare fluorinated coupling reagents, which can offer advantages in terms of reaction rates and suppression of side reactions.
Applications in Drug Discovery and Development
The benzotriazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs.[3] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[9][10][11] The introduction of a fluorine atom, as in 5-Fluoro-1H-benzotriazole, is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate bioavailability.
-
Scaffold for Bioactive Molecules: 5-Fluoro-1H-benzotriazole serves as a key building block for synthesizing more complex drug candidates. The fluorine atom can participate in favorable hydrogen bonding or dipole-dipole interactions with biological targets like enzymes and receptors.
-
Precursor for Antiviral and Anticancer Agents: Research has shown that benzotriazole derivatives are effective inhibitors of viral enzymes and protein kinases involved in cancer progression.[7][8][9][12] The 5-fluoro substitution can be used to fine-tune the electronic properties of these inhibitors to optimize their potency and selectivity. For instance, fluorinated benzotriazole derivatives have been investigated as potential antiviral agents.[12][13]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of 5-Fluoro-1H-benzotriazole is essential. Based on GHS classifications for the parent compound and similar structures, it should be treated as a hazardous substance.
-
Hazard Identification : It is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It can also be harmful if swallowed.[14][15]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[16][17] Work should be conducted in a well-ventilated area or under a chemical fume hood.[16][18]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Keep away from strong oxidizing agents and incompatible materials.
-
Spill and Disposal : In case of a spill, contain the material and absorb it with an inert material.[16] Dispose of the chemical waste in accordance with local, regional, and national regulations.[14][17]
Conclusion
5-Fluoro-1H-benzotriazole is a valuable heterocyclic compound with a unique combination of structural and electronic properties conferred by its fluorinated benzotriazole core. Its straightforward synthesis and versatile reactivity make it an important building block in medicinal chemistry for the development of novel therapeutic agents. A thorough understanding of its properties, structure, and safe handling protocols, as detailed in this guide, is paramount for its successful application in research and development.
References
-
5-fluoro-1H-1,2,3-benzotriazole | C6H4FN3 | CID 586225. PubChem. [Link]
-
The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. 1-(α-Hydroxyalkyl)-, 1-(α-alkoxyalkyl)-, and 1-(α-acyloxyalkyl)benzotriazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. 1-(α-Hydroxyalkyl)-, 1-(α-alkoxyalkyl). RSC Publishing. [Link]
-
The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. 1-(α-Hydroxyalkyl)-, 1-(α-alkoxyalkyl). Semantic Scholar. [Link]
-
Pharmacological activities and activation as well as comparison of benzotriazole with other groups. Journal of Drug Delivery and Therapeutics. [Link]
-
Safety Data Sheet KR-134MBL. Kurita. [Link]
-
Safety Data Sheet - 5-Methyl-1H-benzotriazole. Alfa Aesar. [Link]
-
1H-BENZOTRIAZOLE. Ataman Kimya. [Link]
-
Benzotriazole. Wikipedia. [Link]
-
Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. National Institutes of Health. [Link]
-
Synthesis of the Novel 3-Benzotriazole-5-yl difluoromethyl-5-trifluoromethyl benzotriazole Nucleosides. ResearchGate. [Link]
-
Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. [Link]
-
A Review on: Synthesis of Benzotriazole. International Journal of All Research Education and Scientific Methods (IJARESM). [Link]
-
Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. [Link]
-
An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. ResearchGate. [Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. [Link]
-
Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research. [Link]
-
Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. [Link]
-
Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. PubMed. [Link]
-
Mass spectrum of 1H-Benzotriazole. NIST WebBook. [Link]
-
1H-Benzotriazole | C6H5N3 | CID 7220. PubChem. [Link]
-
Benzotriazole: An overview on its versatile biological behavior. PubMed Central. [Link]
Sources
- 1. 5-fluoro-1H-1,2,3-benzotriazole | C6H4FN3 | CID 586225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-FLUORO-1H-BENZOTRIAZOLE CAS#: 18225-90-6 [chemicalbook.com]
- 3. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 4. 5-FLUORO-1H-BENZOTRIAZOLE CAS#: 18225-90-6 [amp.chemicalbook.com]
- 5. jocpr.com [jocpr.com]
- 6. ijariie.com [ijariie.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae [pubmed.ncbi.nlm.nih.gov]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Page loading... [guidechem.com]
- 16. files.dep.state.pa.us [files.dep.state.pa.us]
- 17. fishersci.com [fishersci.com]
- 18. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
